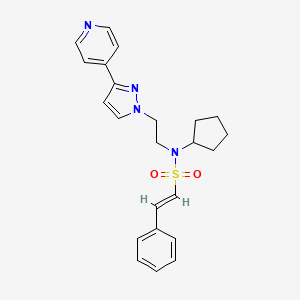

(E)-N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide

Description

(E)-N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is a sulfonamide-based small molecule characterized by a unique structural architecture. Key features include:

- Ethenesulfonamide core: A sulfonamide group linked to an ethene (C=C) backbone with an (E)-configuration and a phenyl substituent at the 2-position.

- Heterocyclic substituents: A pyridin-4-yl group at the 3-position of the 1H-pyrazole ring, connected via an ethyl chain to the sulfonamide nitrogen.

- Cyclopentyl moiety: A bulky cyclopentyl group attached to the sulfonamide nitrogen, contributing to steric effects and conformational rigidity.

Propriétés

IUPAC Name |

(E)-N-cyclopentyl-2-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2S/c28-30(29,19-13-20-6-2-1-3-7-20)27(22-8-4-5-9-22)18-17-26-16-12-23(25-26)21-10-14-24-15-11-21/h1-3,6-7,10-16,19,22H,4-5,8-9,17-18H2/b19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVAQRLQHPPYGE-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide typically involves multiple steps, including the formation of intermediate compounds One common synthetic route starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the cyclopentyl and phenyl groups

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Applications De Recherche Scientifique

Chemistry

In chemistry, (E)-N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules and for developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, (E)-N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide may have potential therapeutic applications. Researchers explore its efficacy and safety as a candidate for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules or as a component in materials science applications, such as the development of new polymers or coatings.

Mécanisme D'action

The mechanism of action of (E)-N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related sulfonamides from the provided evidence:

Key Comparative Insights

Molecular Complexity & Substituent Effects: The target compound exhibits greater steric bulk and aromaticity (phenyl, pyridinyl-pyrazole) compared to the cyclopropanesulfonamide derivatives in . This may enhance target-binding affinity through π-π interactions but reduce solubility . The compounds feature imidazo-pyrrolo-pyrazine cores, which are structurally distinct from the pyridinyl-pyrazole in the target. These fused heterocycles may improve metabolic stability but require more complex synthetic routes .

Synthetic Strategies :

- The target compound likely shares synthetic steps with derivatives, such as HATU/DIEA-mediated amide coupling and transition metal-assisted pyrazole cyclization. However, the ethenesulfonamide core may require specialized methods for (E)-configuration control.

- highlights the use of NaIO₄/OsO₄ for dihydroxylation and MsCl for sulfonylation, which could be adapted for modifying the target compound’s ethyl-pyrazole linker .

In contrast, the imidazo-pyrrolo-pyrazine in compounds may target distinct kinase domains . The methylsulfonylethyl group in one compound improves solubility, a feature the target compound may lack due to its hydrophobic substituents .

Challenges in Development

- Solubility vs. Potency Trade-off : The target compound’s lipophilic groups (cyclopentyl, phenyl) may hinder aqueous solubility, necessitating formulation optimizations.

- Stereochemical Control : Ensuring the (E)-configuration of the ethenesulfonamide is critical for activity but may complicate synthesis.

Activité Biologique

(E)-N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Cyclopentyl group : Contributes to its hydrophobic characteristics.

- Phenyl ring : Enhances interactions with biological targets.

- Pyrazole moiety : Known for its diverse biological activities.

- Pyridine ring : Often involved in receptor binding and enzyme inhibition.

The IUPAC name for the compound is:

The biological activity of (E)-N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various signaling pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in:

- Enzyme inhibition : Targeting specific enzymes involved in disease pathways.

- Receptor modulation : Acting as an agonist or antagonist at various receptors.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anticancer Activity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms. Further studies are needed to elucidate the specific pathways involved.

- Anti-inflammatory Effects : Preliminary data suggest that (E)-N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Research indicates possible neuroprotective effects, with the compound showing promise in models of neurodegenerative diseases by reducing oxidative stress markers.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Pyrazole-based | Anticancer |

| Compound B | Sulfonamide | Anti-inflammatory |

| Compound C | Cyclopentyl group | Neuroprotective |

The unique combination of structural elements in (E)-N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide sets it apart from similar compounds, potentially conferring distinct biological properties.

Synthesis and Production

The synthesis of this compound typically involves multiple steps, including:

- Formation of Intermediate Compounds : Starting from readily available precursors like substituted pyridines and pyrazoles.

- Coupling Reactions : Utilizing coupling agents to form the final product through well-established organic reactions.

Industrial production may leverage advanced techniques such as continuous flow systems to optimize yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.